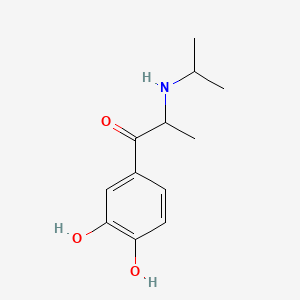
Phenisonone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenisonone is a synthetic glucocorticoid, a class of steroid hormones that are produced by the adrenal gland. It is known for its anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenisonone typically involves several key steps:
3, 20-Keto Protective Reaction: This step involves the protection of the 3 and 20 keto groups.
11-Keto Reduction Reaction: The 11-keto group is reduced to a hydroxyl group.
21-Hydroxyl Esterification Reaction: The 21-hydroxyl group is esterified.
3, 20-Keto Deprotection Reaction: The protective groups on the 3 and 20 keto groups are removed.
21-Acetic Ester Hydrolysis Reaction: The ester group at the 21 position is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biotransformation and chemical synthesis. One common method uses hydrocortisone as a substrate, which is converted to this compound through a series of fermentation and chemical reactions .
化学反应分析
Types of Reactions
Phenisonone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound to other hydroxylated forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different pharmacological properties .
科学研究应用
Phenisonone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and synthesis.
Biology: Employed in research on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases, as well as certain cancers.
作用机制
Phenisonone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of specific genes. This leads to a decrease in the production of inflammatory mediators and suppression of the immune response. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
相似化合物的比较
Phenisonone is similar to other glucocorticoids such as prednisone, prednisolone, and dexamethasone. it has unique properties that make it distinct:
Prednisone: Similar anti-inflammatory properties but different pharmacokinetics.
Prednisolone: More potent than prednisone but less potent than dexamethasone.
Dexamethasone: More potent and longer-lasting effects compared to this compound
Similar Compounds
- Prednisone
- Prednisolone
- Dexamethasone
- Hydrocortisone
- Methylprednisolone
This compound’s unique combination of potency and duration of action makes it a valuable compound in both clinical and research settings.
属性
CAS 编号 |
715646-49-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9/h4-8,13-15H,1-3H3 |
InChI 键 |
GPHUDPVNXDFRCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)
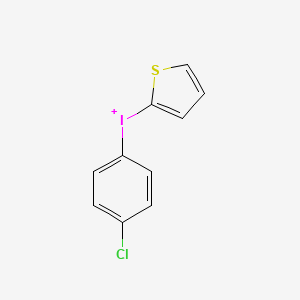

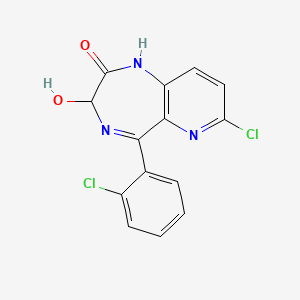
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)
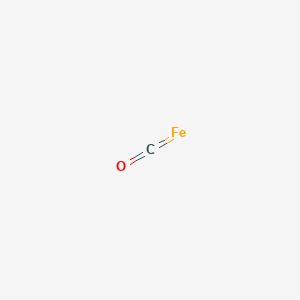
![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)
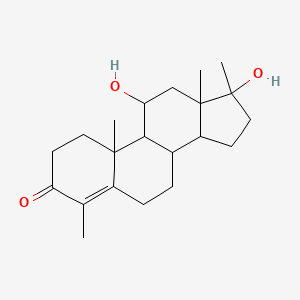
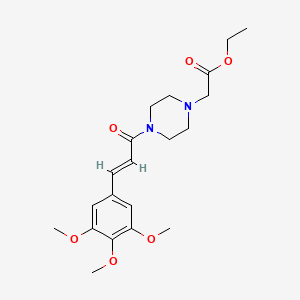
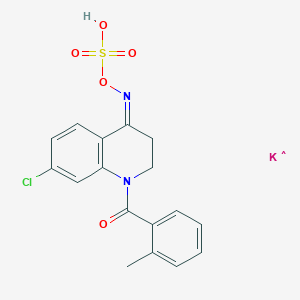
![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)

![2-Propen-1-aminium, N-(2-amino-2-oxoethyl)-3-[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-N-ethyl-N-methyl-, inner salt, (2E)-](/img/structure/B10782436.png)
